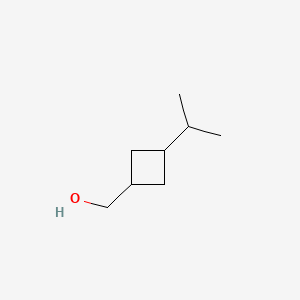

(3-Isopropylcyclobutyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by reduction reactions. One common method includes the cyclization of isopropyl-substituted butenes, followed by reduction using lithium aluminum hydride (LiAlH4) or similar reducing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the hydrogenation reactions .

Análisis De Reacciones Químicas

Types of Reactions: (3-Isopropylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

Substitution: SOCl2, PBr3, under reflux conditions.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Saturated alcohols, hydrocarbons.

Substitution: Alkyl halides, ethers.

Aplicaciones Científicas De Investigación

(3-Isopropylcyclobutyl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3-Isopropylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. For instance, it may interact with enzymes involved in metabolic pathways, modulating their function and leading to various biological effects .

Comparación Con Compuestos Similares

Cyclobutanol: Another cyclic alcohol with a similar structure but without the isopropyl group.

Isopropyl alcohol: A simple alcohol with an isopropyl group but lacking the cyclobutyl ring.

Cyclobutylmethanol: Similar to (3-Isopropylcyclobutyl)methanol but without the isopropyl substitution.

Uniqueness: this compound stands out due to its unique combination of a cyclobutyl ring and an isopropyl group, which imparts distinct chemical and physical properties.

Actividad Biológica

(3-Isopropylcyclobutyl)methanol is a compound with a unique structure that has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₆O, and it features a cyclobutane ring substituted with an isopropyl group and a hydroxymethyl group. This unique structure may influence its biological interactions.

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate metabolic pathways by binding to specific targets, potentially leading to therapeutic effects.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that this compound exhibits significant antioxidant properties:

- DPPH Scavenging Activity : This assay measures the ability to scavenge free radicals. The compound demonstrated a notable capacity to reduce DPPH radicals.

- ABTS Assay : Similar to DPPH, this assay evaluates the ability to neutralize ABTS radicals, further confirming the antioxidant potential.

| Assay Type | Activity (mg TE/g) |

|---|---|

| DPPH | 909.88 ± 4.25 |

| ABTS | 3358.33 ± 51.14 |

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases. Studies have shown that this compound can inhibit inflammatory markers such as COX-2 and IL-1β in vitro, suggesting potential therapeutic applications in inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

These findings suggest its potential use as an antimicrobial agent.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound compared to other known antioxidants. The results indicated that it outperformed several common antioxidants in both DPPH and ABTS assays, highlighting its potential for use in formulations aimed at reducing oxidative stress.

Study 2: Anti-inflammatory Effects

In vitro assays conducted on human cell lines demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its possible application in managing chronic inflammatory diseases.

Safety and Toxicology

Toxicity assessments are essential for any compound intended for therapeutic use. In silico predictions based on various QSAR models indicate that this compound falls within a non-toxic classification (class 4 or 5), suggesting a favorable safety profile for further development.

Propiedades

IUPAC Name |

(3-propan-2-ylcyclobutyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)8-3-7(4-8)5-9/h6-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPFGGDBCIDRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680560 |

Source

|

| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-96-4 |

Source

|

| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.